2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Description
Properties
IUPAC Name |
2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S/c1-2-3-5-9-10-7(11(5)8)14-4-6(12)13/h2-4,8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMSXTGJVFHQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves the reaction of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol with bromoacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic carbon of the bromoacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiols.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
Medicinal Chemistry Applications
The triazole scaffold is widely recognized for its diverse biological activities, making it a valuable component in drug discovery. The following sections detail specific applications of 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid.
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds containing the triazole ring can inhibit the growth of various fungal pathogens. For instance, studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus flavus . The incorporation of the sulfanyl group in this compound may enhance its efficacy compared to other triazoles.
Antibacterial Properties
The compound also shows promise as an antibacterial agent. Triazole derivatives have been reported to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Research Findings
Numerous studies have investigated the pharmacological profiles of triazole derivatives:
These findings suggest that the structural modifications in triazole derivatives can lead to improved biological activities.
Synthesis and Evaluation of Triazole Derivatives
A notable study involved synthesizing a series of triazole-thioether compounds and evaluating their antifungal properties against Gibberella spp. The results indicated that certain derivatives exhibited MIC values significantly lower than those of established antifungal agents, highlighting the potential of triazole-based compounds in treating fungal infections .
Antimicrobial Activity Assessment
In another case study, researchers synthesized various 1,2,4-triazole derivatives and assessed their antibacterial activity against a range of pathogens. The results showed that some compounds were more effective than traditional antibiotics, suggesting that this compound could serve as a lead compound for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[(4-Amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
- Molecular Formula : C₈H₁₃N₄O₂S
- Molecular Weight : 229.28 g/mol
- CAS Registry: Not explicitly provided in the evidence, but commercial availability is noted (CymitQuimica: 50 mg for €376) .
Structural Features :
- A 1,2,4-triazole core substituted with an amino group at position 4, a propyl group at position 5, and a sulfanylacetic acid moiety at position 3.
- The sulfanylacetic acid group enhances water solubility, while the propyl chain contributes to lipophilicity.
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, and biological/physicochemical properties:
Key Comparative Insights
Substituent Effects on Bioactivity :
- Amino Group (R1 = NH₂): Critical for hydrogen bonding in biological targets. The target compound and its furan-2-yl analog () share this group, which may explain the anti-exudative activity observed in the latter .
- Propyl vs.
- Furan-2-yl Substitution : The furan-containing analog () demonstrated significant anti-exudative activity (comparable to diclofenac sodium at 8 mg/kg), suggesting that heterocyclic substituents enhance pharmacological profiles .
Physicochemical Properties :
- Solubility : The oxolane-substituted analog () has higher predicted solubility due to its oxygen-rich substituent, whereas the phenyl-substituted compound () is less water-soluble .
Biological Activity
2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This compound features a unique thioether functional group linked to an acetic acid moiety, which contributes to its pharmacological potential. The triazole ring structure is particularly significant due to its ability to interact with various biological targets, making it a candidate for therapeutic applications.
Structural Information
- Molecular Formula : CHNOS
- CAS Number : 397291-10-0
- SMILES : CCCC1=NN=C(N1N)SCC(=O)O
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an enzyme inhibitor and antifungal agent.
Enzyme Inhibition
Triazole derivatives are recognized for their ability to inhibit ATP-utilizing enzymes, which are crucial in various metabolic pathways. This compound has shown promise in inhibiting specific enzymes that are implicated in cancer progression and other diseases.
Antifungal Properties
Research indicates that this compound may exhibit antifungal activity due to its structural similarities with known antifungal agents. The thioether functionality may also enhance its antioxidant properties, providing additional therapeutic benefits.
Study 1: Antimicrobial Activity
A study conducted on various triazole derivatives, including this compound, demonstrated significant antimicrobial activity against a range of pathogens such as Staphylococcus aureus and Enterococcus faecalis. The compound exhibited an IC value indicating effective inhibition of microbial growth .
Study 2: Cancer Cell Line Testing
In vitro testing on cancer cell lines revealed that this compound has cytotoxic effects against several types of cancer cells. For instance, it showed an IC value of 27.3 μM against the human breast cancer T47D cell line . These findings suggest its potential role in chemoprevention and chemotherapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-(4-Amino-5-(3,4-dimethoxyphenyl)-4H-triazol-3-thiol)acetic acid | Contains a dimethoxyphenyl group | Known for strong antifungal activity |
| 2-(4-Allyl-5-(3-chlorophenyl)-4H-triazol-3-thiol)acetic acid | Chlorine substitution on phenyl | Exhibits enhanced lipophilicity |
| 2-(5-Propenylthio)-acetic acid | Lacks triazole ring | Simpler structure with potential antioxidant properties |
This table illustrates the unique attributes of this compound compared to structurally similar compounds. Its specific combination of functional groups confers both antifungal properties and enzyme inhibition potential.
Q & A
Basic: What are the standard synthetic routes for 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid?
Methodological Answer:
The compound is typically synthesized via S-alkylation of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid under alkaline conditions. A general protocol involves:
Dissolving the triazole-thiol precursor (0.002 mol) in ethanol.
Adding aqueous KOH (0.002 M) to deprotonate the thiol group.
Introducing chloroacetic acid (0.002 mol) and refluxing for 1 hour.
Isolating the product via precipitation in water, followed by filtration and recrystallization from ethanol .
Variants include microwave-assisted synthesis to reduce reaction time or solvent optimization (e.g., DMF for higher yields) .
Basic: How is the structure of this compound confirmed post-synthesis?
Methodological Answer:
Structural confirmation employs:
- Elemental analysis to verify C, H, N, S content.
- IR spectroscopy to identify functional groups (e.g., ν(NH₂) at ~3300 cm⁻¹, ν(C=O) at ~1700 cm⁻¹).
- Chromatographic methods (TLC/HPLC) with ≥95% purity thresholds to confirm individuality .
Advanced studies may use ¹H/¹³C-NMR for regiochemical assignment, particularly distinguishing between triazole ring substitution patterns .
Basic: What in vitro biological screening models are used for initial activity assessment?
Methodological Answer:
Common models include:
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Anti-inflammatory testing : Carrageenan-induced rat paw edema to evaluate anti-exudative activity, measuring edema reduction (%) compared to controls .
Advanced: How can synthesis conditions be optimized for higher yield and selectivity?
Methodological Answer:
Key parameters:
- Solvent selection : Ethanol for simplicity vs. DMF for enhanced solubility of intermediates .
- Base strength : KOH vs. NaOH, with K⁺ ions potentially stabilizing intermediates .
- Temperature control : Microwave irradiation (e.g., 100°C, 300 W) reduces reaction time from hours to minutes .
- Stoichiometry : A 1.2:1 molar ratio of chloroacetic acid to triazole-thiol minimizes side products .
Advanced: How does the compound’s stability vary under different storage or experimental conditions?
Methodological Answer:
Stability studies use:
- Forced degradation : Exposure to heat (60°C), light (UV), acidic/basic pH (0.1 M HCl/NaOH).
- HPLC-MS monitoring : Degradation products (e.g., oxidized sulfanyl groups or triazole ring cleavage) are quantified.
- Mass balance analysis : Confirms stability if total impurities + main compound ≈100% .
Example: Storage at 4°C in amber vials reduces hydrolysis by 80% compared to room temperature .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies involve:
- Derivatization : Modifying the propyl group (e.g., replacing with furan or pyridinyl moieties) to assess antimicrobial potency .
- Salt formation : Synthesizing Na⁺/K⁺ salts to compare solubility and bioavailability .
- Computational docking : Predicting binding affinities to target enzymes (e.g., CYP450) using AutoDock Vina .
Advanced: How are analytical methods (e.g., HPLC) validated for quantifying this compound?
Methodological Answer:
HPLC validation parameters per ICH guidelines:
- Linearity : R² ≥0.999 over 50–150% of target concentration.
- Precision : ≤2% RSD for intra/inter-day variability.
- LOD/LOQ : Typically 0.1 µg/mL and 0.3 µg/mL, respectively.
- Mobile phase : Acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v) with UV detection at 254 nm .
Advanced: How can conflicting data on synthesis yields be resolved?
Methodological Answer:
Contradictions arise from:
- Impurity profiles : Side reactions (e.g., over-alkylation) reduce yields; TLC monitoring at 30-minute intervals identifies intermediates .
- Crystallization efficiency : Recrystallization solvent (ethanol vs. acetone) impacts purity; differential scanning calorimetry (DSC) optimizes solvent choice .
- Catalyst use : Adding KI (10 mol%) improves reactivity of chloroacetic acid in sluggish reactions .
Advanced: What computational approaches predict the compound’s reactivity or conformation?
Methodological Answer:
- DFT calculations : B3LYP/6-31G(d) basis sets optimize geometry and calculate electrostatic potential maps for nucleophilic attack sites .
- Molecular dynamics (MD) : Simulates solvation effects in water/DMSO to predict solubility .
- X-ray crystallography : Resolves 3D conformation, revealing planar triazole rings and gauche sulfanyl-acetic acid orientation .
Advanced: How does salt formation influence pharmacological properties?
Methodological Answer:
Salt synthesis (e.g., Na⁺, Zn²⁺, morpholine salts):
- Procedure : Reacting the free acid with metal hydroxides/organic bases in ethanol .
- Impact :
- Na⁺ salts enhance water solubility (2.5-fold increase) for IV formulations.
- Zn²⁺ salts show prolonged release in simulated gastric fluid (t½ = 8 hours vs. 2 hours for free acid) .
- Stability : Metal chelates resist oxidation better than free thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
